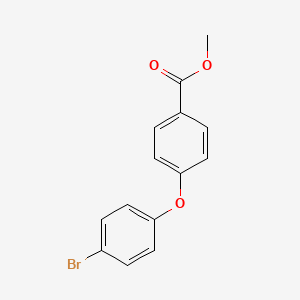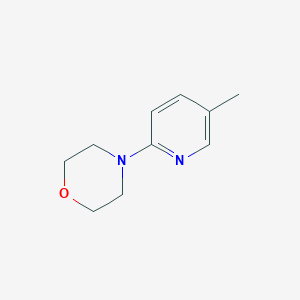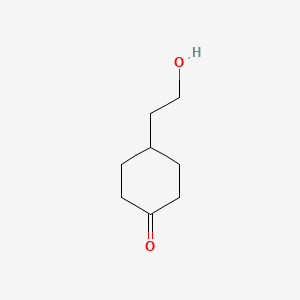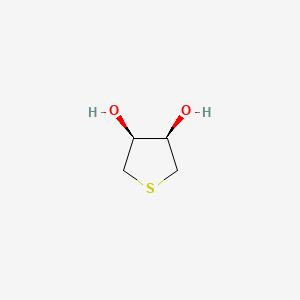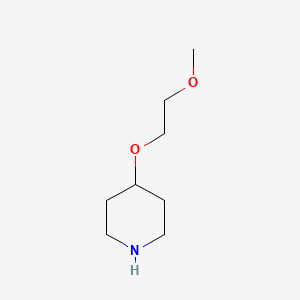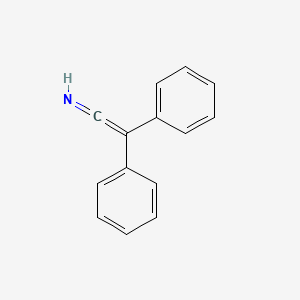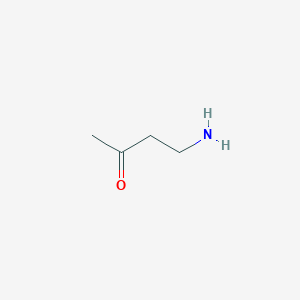
4-Aminobutan-2-one
Overview
Description
4-Aminobutan-2-one, also known as 4-amino-2-butanone, is an organic compound with the chemical formula C4H9NO. It is a colorless liquid or white crystalline solid, depending on its state. This compound is soluble in water, alcohol, and ether, making it versatile for various applications . It is commonly used as a chemical reagent, an intermediate in drug synthesis, and in the synthesis of certain fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobutan-2-one is typically synthesized through the amination reaction of 2-butanone. This process involves high temperature and high pressure in the presence of a suitable catalyst . The reaction conditions are crucial to ensure the efficient conversion of 2-butanone to this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade catalysts and reactors designed to handle high temperatures and pressures. Safety measures are paramount due to the toxic and corrosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Aminobutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding oxides or other oxidized products.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The amino group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
4-Aminobutan-2-one has a wide range of applications in scientific research:
Biology: In biological research, it can be used to study enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-aminobutan-2-one exerts its effects involves its interaction with various molecular targets. In enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of specific enzymes. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Aminobutan-1-ol: This compound has a similar structure but with a hydroxyl group instead of a ketone group.
4-Aminobutanal: Similar in structure but with an aldehyde group instead of a ketone group.
4-Aminobutan-2-ol: This compound has a hydroxyl group at the second carbon position instead of a ketone group.
Uniqueness
4-Aminobutan-2-one is unique due to its specific functional groups, which confer distinct reactivity and properties. Its ketone group allows for specific types of chemical reactions that are not possible with its analogs, such as 4-aminobutan-1-ol or 4-aminobutanal .
Properties
IUPAC Name |
4-aminobutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-4(6)2-3-5/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYXKDAVYFUMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574346 | |
| Record name | 4-Aminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23645-04-7 | |
| Record name | 4-Aminobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


